

2-Chloro-1,3,4-thiadiazole fundamental chemical properties

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Compound of Interest

Compound Name: 2-Chloro-1,3,4-thiadiazole

Cat. No.: B1282063

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An In-depth Technical Guide on the Core Chemical Properties of **2-Chloro-1,3,4-thiadiazole**

Introduction

The 1,3,4-thiadiazole ring is a vital heterocyclic scaffold in medicinal chemistry and materials science, recognized for its broad spectrum of biological activities and versatile chemical nature. [1][2] As a five-membered aromatic ring containing one sulfur and two nitrogen atoms, it serves as a core structural component in various therapeutic agents, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer drugs.[1][3][4] The derivative, **2-Chloro-1,3,4-thiadiazole**, is a particularly important intermediate. The presence of a halogen at the C2 position provides a reactive site for nucleophilic substitution, making it a key building block for the synthesis of diverse libraries of 2-substituted-1,3,4-thiadiazole derivatives for drug discovery and development.[2][5]

Fundamental Chemical Properties

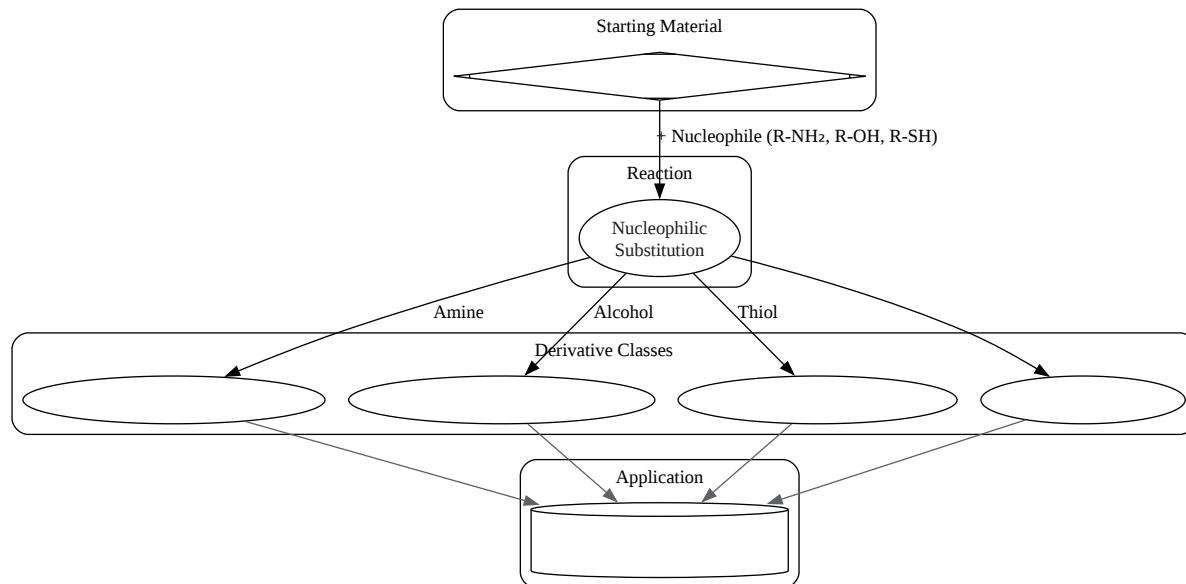
2-Chloro-1,3,4-thiadiazole is a solid organic compound whose fundamental properties are summarized below. This data is crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	52819-57-5	
Molecular Formula	C ₂ HCIN ₂ S	[6]
Molecular Weight	120.56 g/mol	[6]
Appearance	Solid	[6]
SMILES String	Clc1nncs1	[6]
InChI	1S/C2HCIN2S/c3-2-5-4-1-6-2/h1H	[6]
InChI Key	UHOKROAAKKMQQX-UHFFFAOYSA-N	[6]

Reactivity and Chemical Behavior

The chemical reactivity of **2-Chloro-1,3,4-thiadiazole** is dominated by the electrophilic nature of the carbon atom bonded to the chlorine. The electron-withdrawing effect of the two nitrogen atoms in the heterocyclic ring makes this carbon susceptible to nucleophilic attack.[\[2\]](#)

Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles. This reaction is the cornerstone of its utility in synthetic chemistry, allowing for the introduction of various functional groups at the 2-position. Common nucleophiles include amines, hydrazines, thiols, and alcohols, leading to the formation of diverse 2-amino, 2-hydrazinyl, 2-thio, and 2-alkoxy-1,3,4-thiadiazole derivatives, respectively.[\[2\]](#)[\[5\]](#)

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Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **2-Chloro-1,3,4-thiadiazole** and its derivatives. While a specific public spectrum for the parent compound is not readily available, the characteristic spectral regions for substituted 1,3,4-thiadiazoles are well-documented.

Spectroscopy	Characteristic Features for 1,3,4-Thiadiazole Derivatives
FT-IR	C=N stretching vibrations are typically observed in the range of 1570-1630 cm^{-1} . The C-S-C bond vibration appears around 700 cm^{-1} . [12, 16]
$^1\text{H-NMR}$	The chemical shift of the proton at C5 (if unsubstituted) would appear in the aromatic region. Protons on substituents will have characteristic shifts depending on their chemical environment. [12, 28]
$^{13}\text{C-NMR}$	The carbon atoms of the thiadiazole ring typically resonate in the range of δ 145-170 ppm. For instance, in one derivative, the ring carbons were observed at 159.7 and 146.6 ppm. [10, 28]

Experimental Protocols

The synthesis of 2-substituted-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives. The synthesis of the chloro-substituted variant can be achieved through several established routes for heterocyclic synthesis.

General Synthesis Method: Cyclization of Thiosemicarbazide with a Carboxylic Acid Derivative

This method is a common pathway for forming the 1,3,4-thiadiazole ring. For chloro-substituted derivatives, a suitable chlorinated starting material is used. The synthesis of 2-amino-5-(2-chlorophenyl)-1,3,4-thiadiazole provides a relevant example of this type of reaction. [19]

Objective: To synthesize a 1,3,4-thiadiazole ring via acid-catalyzed cyclization.

Materials:

- A suitable carboxylic acid (e.g., 2-chlorobenzoic acid)

- Thiosemicarbazide (aminothiourea)
- Phosphorus oxychloride (POCl_3) as a dehydrating and cyclizing agent
- Ethanol for recrystallization
- 50% Sodium Hydroxide (NaOH) solution

Procedure:

- Equimolar amounts of the selected carboxylic acid (e.g., 2-chlorobenzoic acid, 25 mmol) and thiosemicarbazide (25 mmol) are added to a reaction vessel. [19]
- Phosphorus oxychloride (POCl_3 , ~7 ml) is added to the mixture. [19]
- The mixture is stirred vigorously and heated to approximately 75 °C for 30 minutes. [19]
- After the initial reaction, water (~30 ml) is carefully added, and the mixture is heated to reflux for 4 hours to complete the cyclization and hydrolyze the reactive intermediates. [19]
- The reaction mixture is then cooled and neutralized by adjusting the pH to ~8 with a 50% NaOH solution, which causes the product to precipitate. [19]
- The resulting precipitate is collected by filtration.
- The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product. [19]

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// Edges n1 -> n2; n2 -> n3; n3 -> n4; n4 -> n5; n5 -> n6; n6 -> n7; n7 -> n8; n8 -> n9; }`

Caption: General experimental workflow for the synthesis of a 1,3,4-thiadiazole derivative.

Safety and Handling

2-Chloro-1,3,4-thiadiazole is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classifications:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[6][7]
- Skin Irritation (Category 2): Causes skin irritation (H315).[7][8]
- Eye Irritation (Category 2A): Causes serious eye irritation (H319).[7][8]
- Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[7][8]

Recommended Precautions:

- Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[8][9]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[8]
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and locked up.[8][10]
- First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[8]

Applications in Research and Drug Development

The primary application of **2-Chloro-1,3,4-thiadiazole** is as a versatile intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution allows for

the creation of large, diverse chemical libraries. These libraries can then be screened for various biological activities, contributing to the discovery of new lead compounds in drug development programs targeting cancer, infectious diseases, and inflammatory conditions.[\[3\]](#) [\[11\]](#) The thiadiazole core itself is known to be a "constrained pharmacophore" and a "two-electron donor system," which are desirable features in molecular design.[\[2\]](#)

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References

- 1. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. bu.edu.eg [bu.edu.eg]
- 6. 2-Chloro-1,3,4-thiadiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemical-label.com [chemical-label.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. mdpi.com [mdpi.com]
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